Cas no 1049702-99-9 (N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester)

N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester structure
1049702-99-9 structure
Nombre del producto:N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
Número CAS:1049702-99-9
MF:C14H21NO4
Megavatios:267.32
MDL:MFCD30186644
CID:1076297
PubChem ID:121230641

N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • N-Boc-(R)-Phenylephrine
    • N-Boc-(R)-Phenylephrine Sodium Salt
    • N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
    • tert-butyl [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl](methyl)carbamate
    • starbld0033688
    • tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
    • 82212-44-0
    • 1049702-99-9
    • EN300-22033950
    • tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate
    • N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
    • MDL: MFCD30186644
    • Renchi: InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1
    • Clave inchi: YZDJRNBSGKONQP-LBPRGKRZSA-N
    • Sonrisas: CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O

Atributos calculados

  • Calidad precisa: 267.14705815g/mol
  • Masa isotópica única: 267.14705815g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 5
  • Complejidad: 300
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 70Ų
  • Xlogp3: 1.6

Propiedades experimentales

  • Denso: 1.168±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Slightly soluble (7.2 g/l) (25 º C),

N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
H952850-25mg
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
1049702-99-9
25mg
$ 150.00 2023-04-15
Enamine
EN300-22033950-0.05g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
0.05g
$407.0 2023-09-16
Enamine
EN300-22033950-5.0g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
5g
$1364.0 2023-05-25
Enamine
EN300-22033950-0.25g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
0.25g
$447.0 2023-09-16
Enamine
EN300-22033950-2.5g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
2.5g
$949.0 2023-09-16
Enamine
EN300-22033950-10.0g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
10g
$2024.0 2023-05-25
Enamine
EN300-22033950-10g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
10g
$2085.0 2023-09-16
TRC
H952850-10mg
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
1049702-99-9
10mg
$ 104.00 2023-04-15
Enamine
EN300-22033950-1.0g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
1g
$470.0 2023-05-25
Enamine
EN300-22033950-0.5g
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
1049702-99-9
0.5g
$465.0 2023-09-16

N-(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylcarbamic Acid 1,1-Dimethylethyl Ester Literatura relevante

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